molecular formula C12H8BrF B168429 3-Bromo-4'-fluorobiphenyl CAS No. 10540-35-9

3-Bromo-4'-fluorobiphenyl

Cat. No. B168429
CAS RN: 10540-35-9
M. Wt: 251.09 g/mol
InChI Key: QATHBEJSFHQDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4’-fluorobiphenyl is a chemical compound with the molecular formula C12H8BrF . It has a molecular weight of 251.09 g/mol . The IUPAC name for this compound is 1-bromo-3-(4-fluorophenyl)benzene .


Synthesis Analysis

The synthesis of 4,4’-disubstituted biphenyl derivatives like 3-Bromo-4’-fluorobiphenyl can be achieved by reacting 4-fluorobenzeneboronic acid with 4-bromo-iodobenzene . Another method involves the use of 4-bromo2-fluoroaniline bromate as a starting material through diazotization and coupling reaction .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4’-fluorobiphenyl has been optimized using computational methods . The compound’s structure includes a bromine atom attached to one phenyl ring and a fluorine atom attached to the other phenyl ring . The InChIKey for this compound is QATHBEJSFHQDCO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Bromo-4’-fluorobiphenyl has several computed properties. It has a XLogP3-AA value of 4.3, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . Its rotatable bond count is 1 . The exact mass and monoisotopic mass of the compound are 249.97934 g/mol .

Mechanism of Action

The mechanism of action of 3-Bromo-4’-fluorobiphenyl is not well-studied. As a brominated and fluorinated biphenyl, it may have unique physicochemical properties that could influence its interactions with other substances. More research is needed to understand its specific mechanisms of action .

properties

IUPAC Name

1-bromo-3-(4-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATHBEJSFHQDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373666
Record name 3-Bromo-4'-fluorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4'-fluorobiphenyl

CAS RN

10540-35-9
Record name 3-Bromo-4'-fluorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4'-fluorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 1,3-dibromobenzene (25.3 g), 4-fluorophenylboronic acid (5.00 g) and 2M aqueous sodium carbonate solution (35.7 ml) in DMF (250 ml) was degassed. Tetrakis(triphenylphosphine)palladium(0) (2.06 g) was added under an argon atmosphere and the mixture was refluxed under heating for 21 h. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate, washed twice with water and washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and distilled under reduced pressure to give the title compound (5.84 g) as a colorless oil.
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35.7 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4'-fluorobiphenyl
Reactant of Route 2
Reactant of Route 2
3-Bromo-4'-fluorobiphenyl
Reactant of Route 3
Reactant of Route 3
3-Bromo-4'-fluorobiphenyl
Reactant of Route 4
Reactant of Route 4
3-Bromo-4'-fluorobiphenyl
Reactant of Route 5
Reactant of Route 5
3-Bromo-4'-fluorobiphenyl
Reactant of Route 6
Reactant of Route 6
3-Bromo-4'-fluorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.